Bis(trimethylsilyl)amidodimethylphosphine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

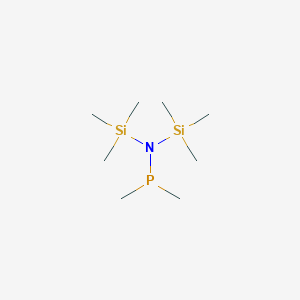

Structure

3D Structure

Properties

IUPAC Name |

[[dimethylphosphanyl(trimethylsilyl)amino]-dimethylsilyl]methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H24NPSi2/c1-10(2)9(11(3,4)5)12(6,7)8/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIPONGUSYBCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N([Si](C)(C)C)P(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24NPSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40500998 | |

| Record name | P,P-Dimethyl-N,N-bis(trimethylsilyl)phosphinous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63744-11-6 | |

| Record name | P,P-Dimethyl-N,N-bis(trimethylsilyl)phosphinous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Bis(trimethylsilyl)amidodimethylphosphine" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Bis(trimethylsilyl)amidodimethylphosphine

Authored by a Senior Application Scientist

Abstract

This compound, often abbreviated as Me₂P-N(TMS)₂, is a versatile organophosphorus compound that serves as a valuable reagent and ligand in modern synthetic chemistry. Its unique electronic and steric properties, derived from the combination of a dimethylphosphino group and two bulky trimethylsilyl groups on the nitrogen atom, make it a powerful tool for the formation of phosphorus-nitrogen bonds and the stabilization of reactive intermediates. This guide provides a comprehensive overview of the synthesis, characterization, and handling of this important chemical, tailored for researchers and professionals in chemical and pharmaceutical development. We delve into the mechanistic underpinnings of its preparation, offer detailed, field-tested protocols, and present a systematic approach to its characterization using a suite of analytical techniques.

Introduction: The Strategic Importance of Me₂P-N(TMS)₂

The P-N bond is a fundamental linkage in a wide array of chemical structures, from biologically active molecules to advanced materials. This compound stands out as a particularly effective P-N synthon due to the labile nature of the N-Si bonds. The trimethylsilyl groups act as excellent leaving groups, facilitating the clean and efficient transfer of the "Me₂P-N" moiety to various electrophilic substrates. This reactivity is harnessed in the synthesis of phosphazenes, phosphines, and other phosphorus-containing heterocycles. Furthermore, the steric bulk of the TMS groups provides kinetic stabilization, allowing for the isolation of compounds that might otherwise be unstable.

Synthesis of this compound

The most common and reliable synthesis of this compound involves the reaction of a lithiated bis(trimethylsilyl)amide with a dimethylphosphine halide. This method offers high yields and a relatively straightforward workup procedure.

Mechanistic Rationale

The synthesis proceeds via a nucleophilic substitution reaction. Lithium bis(trimethylsilyl)amide (LiN(TMS)₂) is a potent, non-pyrophoric, and sterically hindered base and nucleophile. The nitrogen atom, bearing a negative charge, readily attacks the electrophilic phosphorus center of dimethylphosphine chloride (Me₂PCl). The driving force of the reaction is the formation of a stable P-N bond and the precipitation of lithium chloride.

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

Safety Precaution: This procedure must be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All glassware must be rigorously dried, and solvents must be anhydrous. Dimethylphosphine chloride is toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood.

Materials:

-

Lithium bis(trimethylsilyl)amide (LiN(TMS)₂), 1.0 M solution in THF

-

Dimethylphosphine chloride (Me₂PCl)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Dry ice/acetone bath

-

Schlenk flask and other standard inert atmosphere glassware

Procedure:

-

Reaction Setup: In a glovebox or under a positive pressure of argon, assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Reagent Addition: Charge the flask with a solution of lithium bis(trimethylsilyl)amide (e.g., 50 mL of a 1.0 M solution, 50 mmol).

-

Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slow Addition: Slowly add a solution of dimethylphosphine chloride (e.g., 4.83 g, 50 mmol) in 50 mL of anhydrous diethyl ether to the stirred LiN(TMS)₂ solution via the dropping funnel over a period of 30 minutes. The formation of a white precipitate (LiCl) will be observed.

-

Warming and Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours to ensure the reaction goes to completion.

-

Isolation:

-

Remove the solvent in vacuo.

-

Extract the residue with anhydrous hexanes (3 x 50 mL).

-

Filter the combined hexane extracts through a cannula or a filter frit to remove the precipitated lithium chloride.

-

-

Purification: Remove the hexanes from the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation to obtain a colorless, air-sensitive liquid.

Comprehensive Characterization

A multi-technique approach is essential for the unambiguous characterization of this compound, ensuring purity and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum will show two distinct signals:

-

A singlet corresponding to the 18 protons of the two trimethylsilyl (-SiMe₃) groups.

-

A doublet corresponding to the 6 protons of the dimethylphosphino (-PMe₂) group. The doublet arises from the coupling between the protons and the phosphorus-31 nucleus.

-

-

¹³C{¹H} NMR: The proton-decoupled carbon NMR spectrum will exhibit:

-

A signal for the carbons of the -SiMe₃ groups.

-

A doublet for the carbons of the -PMe₂ group due to ¹J(P,C) coupling.

-

-

³¹P{¹H} NMR: The proton-decoupled phosphorus-31 NMR spectrum is crucial for confirming the phosphorus environment. It will show a singlet, and its chemical shift is characteristic of a trivalent phosphorus atom bonded to a nitrogen.

-

²⁹Si NMR: The silicon-29 NMR spectrum will display a doublet due to coupling with the phosphorus atom, providing further confirmation of the P-N-Si linkage.

| NMR Data Summary | |

| Nucleus | Expected Chemical Shift (δ) and Multiplicity |

| ¹H | ~0.2 ppm (s, 18H, SiMe₃), ~1.2 ppm (d, ²J(P,H) ≈ 6 Hz, 6H, PMe₂) |

| ¹³C{¹H} | ~5 ppm (s, SiMe₃), ~25 ppm (d, ¹J(P,C) ≈ 20 Hz, PMe₂) |

| ³¹P{¹H} | ~60-70 ppm (s) |

| ²⁹Si | ~5-10 ppm (d, ²J(P,Si) ≈ 10 Hz) |

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic vibrational modes of the functional groups present in the molecule.

-

Key Vibrational Frequencies:

-

Strong absorptions around 1250 cm⁻¹ and 840 cm⁻¹ are characteristic of the Si-Me₃ groups.

-

The P-N stretching vibration typically appears in the region of 900-1000 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) or chemical ionization (CI) can be employed. The molecular ion peak [M]⁺ should be observed, along with characteristic fragment ions corresponding to the loss of methyl or trimethylsilyl groups.

Handling, Storage, and Safety

This compound is a moisture- and air-sensitive compound. It should be handled exclusively under an inert atmosphere. It is also flammable and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn. Store the compound in a tightly sealed container under an inert atmosphere, preferably in a refrigerator to minimize decomposition.

Conclusion

The synthesis and characterization of this compound require careful attention to inert atmosphere techniques and a systematic analytical approach. This guide provides a robust framework for its preparation and validation, empowering researchers to confidently utilize this versatile reagent in their synthetic endeavors. The combination of its unique reactivity and steric profile ensures its continued importance in the field of organophosphorus chemistry.

References

-

Synthesis of Silylamino-phosphanes. Inorganic Syntheses, John Wiley & Sons, Inc., 2007, pp. 153-156. [Link]

-

N-Silylated Phosphorra-Nitrogen Compounds. Chemical Reviews, 1988, 88 (6), pp 1047–1069. [Link]

-

Bis(trimethylsilyl)amino-dimethylphosphan. Georg Thieme Verlag, Substance ID: 1000000008. [Link]

An In-depth Technical Guide to Bis(trimethylsilyl)amidodimethylphosphine: Synthesis, Properties, and Handling

Introduction: A Versatile Building Block in Modern Chemistry

Bis(trimethylsilyl)amidodimethylphosphine, also known as P,P-dimethyl-N,N-bis(trimethylsilyl)phosphinous amide, is a specialized organophosphorus compound featuring a trivalent phosphorus atom bonded to two methyl groups and a bis(trimethylsilyl)amino group. This unique structure imparts a combination of steric bulk and electronic properties that make it a valuable reagent and precursor in synthetic chemistry. The presence of labile silicon-nitrogen bonds, coupled with the nucleophilic phosphorus center, allows for its application as a precursor to a variety of phosphine ligands and other organophosphorus compounds. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and essential handling procedures for researchers in organic synthesis and drug development.

Chemical Identity and Core Properties

The fundamental identifiers and physical characteristics of this compound are summarized below. These properties are critical for its use in experimental design, dictating reaction conditions and purification methods.

| Property | Value |

| IUPAC Name | P,P-Dimethyl-N,N-bis(trimethylsilyl)phosphinous amide |

| Synonyms | This compound |

| CAS Number | 63744-11-6 |

| Molecular Formula | C₈H₂₄NPSi₂ |

| Molecular Weight | 221.43 g/mol |

| Appearance | Colorless liquid (presumed) |

| Boiling Point | 62-63 °C at 0.01 Torr[1] |

| Density | Not reported in readily available literature. |

| Solubility | Soluble in aprotic organic solvents like cyclohexane, ethers, and toluene. |

| Stability | Highly sensitive to air and moisture.[2] |

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Due to the phosphorus atom, ³¹P NMR spectroscopy is the most definitive characterization technique.

| Nucleus | Chemical Shift (δ) | Multiplicity & Coupling Constants (J) | Solvent |

| ³¹P | 325.5 ppm | Not specified | Cyclohexane |

| ¹H | Not reported | - | - |

| ¹³C | Not reported | - | - |

Expert Insight: The highly deshielded ³¹P NMR chemical shift of 325.5 ppm is characteristic of a trivalent phosphorus atom with this specific substitution pattern.[1] This significant downfield shift is a key identifier for this compound class and distinguishes it from more common phosphines and their oxides. Researchers should use this value as a primary reference point for reaction monitoring and product confirmation.

Chemical Properties and Reactivity

The reactivity of this compound is dominated by two key features: the nucleophilic trivalent phosphorus center and the reactive Si-N bonds.

-

Nucleophilicity of Phosphorus: The phosphorus atom possesses a lone pair of electrons, making it a potent nucleophile. It can readily react with electrophiles, including alkyl halides and metal precursors, to form phosphonium salts or coordinate to metal centers, serving as a ligand.

-

Lability of the Si-N Bond: The bond between silicon and nitrogen is susceptible to cleavage by protic reagents such as water and alcohols. This reactivity is a double-edged sword; while it necessitates careful handling under inert conditions to prevent decomposition, it also provides a synthetic advantage. The bis(trimethylsilyl)amino group can be considered a synthetic equivalent of a primary amino group (-NH₂) attached to phosphorus, which can be unmasked under specific conditions.

-

Precursor to Iminophosphines: This compound is a known precursor in the synthesis of iminophosphines, a class of compounds with a phosphorus-nitrogen double bond.[1] This transformation highlights its utility in accessing low-coordinate phosphorus species.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on the reaction of a lithiated silylamine with a chlorophosphine. The following protocol is adapted from the seminal work in this field.[1]

Causality of Experimental Design: This synthesis relies on the nucleophilic substitution at the phosphorus center. Lithium bis(trimethylsilyl)amide is a strong, non-nucleophilic base, but its conjugate base is a potent nucleophile. It readily displaces the chloride from dimethylchlorophosphine. The reaction is conducted in an aprotic, non-polar solvent to prevent side reactions with the highly reactive lithium amide and the product. An inert atmosphere is absolutely critical to prevent the irreversible oxidation of the phosphine product and the hydrolysis of the starting materials and product.

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet. Flame-dry the entire apparatus under vacuum and backfill with inert gas.

-

Reagent Preparation: In the Schlenk flask, prepare a solution of lithium bis(trimethylsilyl)amide in anhydrous hexane. Cool the solution to 0 °C in an ice bath.

-

Addition of Chlorophosphine: Slowly add a solution of dimethylchlorophosphine in anhydrous hexane to the stirred solution of lithium bis(trimethylsilyl)amide via the dropping funnel over 30 minutes. A white precipitate of lithium chloride will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Workup:

-

Allow the lithium chloride precipitate to settle.

-

Cannulate the supernatant solution to another flame-dried Schlenk flask, leaving the salt behind.

-

Wash the remaining lithium chloride with a small amount of anhydrous hexane and combine the washings with the supernatant.

-

-

Purification:

-

Remove the hexane solvent under reduced pressure.

-

The crude product is then purified by vacuum distillation. Critical: Use a short-path distillation apparatus to minimize thermal decomposition. Collect the fraction boiling at 62-63 °C under a vacuum of 0.01 Torr.[1]

-

-

Storage: The purified product must be stored in a sealed ampoule or Schlenk flask under an inert atmosphere and refrigerated to prevent degradation.

Handling and Safety Precautions

This compound is an air- and moisture-sensitive compound and should be handled with appropriate care using established air-free techniques.

Caption: Essential handling workflow for air-sensitive phosphines.

-

Inert Atmosphere: All manipulations should be carried out under a dry, inert atmosphere of nitrogen or argon, using either a glovebox or Schlenk line techniques.[2]

-

Anhydrous Solvents: Solvents must be rigorously dried and deoxygenated before use.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

-

Quenching: Residual amounts of the phosphine on glassware should be carefully quenched by adding a less reactive alcohol, such as isopropanol, before washing.

Applications in Drug Development and Organic Synthesis

The unique reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules, which is of particular interest to drug development professionals.

-

Ligand Synthesis: It serves as a precursor for the synthesis of custom phosphine ligands. The dimethylphosphino group is a common motif in ligands for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are cornerstones of modern pharmaceutical synthesis.

-

P-N Bond Formation: The lability of the Si-N bond can be exploited to form new P-N bonds, leading to the creation of phosphinous amides and other related structures.

-

Low-Coordinate Phosphorus Chemistry: As a stable precursor, it facilitates entry into the chemistry of low-coordinate phosphorus compounds like iminophosphines, which have unique electronic and steric properties.[1]

Conclusion

This compound is a highly reactive and versatile organophosphorus reagent. A thorough understanding of its physical and chemical properties, particularly its sensitivity to air and moisture, is paramount for its successful application. The protocols and data presented in this guide are intended to provide researchers with the foundational knowledge required to safely handle and effectively utilize this compound in their synthetic endeavors, ultimately enabling the development of novel ligands, catalysts, and complex molecular architectures relevant to the pharmaceutical industry.

References

- BenchChem Technical Support Team. (2025). Technical Support Center: Managing Air-Sensitive Phosphine-Containing Reagents. Benchchem.

-

Niecke, E., & Flick, W. (1973). [Bis(trimethylsilyl)amino][(trimethylsilyl)imino]phosphane, a Phosphazene with Tervalent Phosphorus. Angewandte Chemie International Edition in English, 12(7), 585-586. [Link]

-

Niecke, E., & Flick, W. (1974). Aminosilylphosphane, V. Synthese und Eigenschaften von Bis(trimethylsilyl)amino‐dimethylphosphan und Trimethylsilylaminobis(dimethylamino)phosphan. Chemische Berichte, 107(5), 1580-1590. [Link]

-

Science of Synthesis. (2009). Product Class 2: Oxo-, Thioxo-, Selenoxo-, and Iminophosphines and Diphosphenes. In Category 5, Compounds with One Saturated Carbon–Heteroatom Bond: Phosphines (Vol. 42). Thieme. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of CAS Number 63744-11-6

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the compound associated with CAS number 63744-11-6. Initial broad-based searches for this CAS number can yield conflicting structural information. Through targeted validation against authoritative chemical databases, this guide unequivocally identifies CAS 63744-11-6 as Phosphinous amide, P,P-dimethyl-N,N-bis(trimethylsilyl)- , also known as Bis(trimethylsilyl)amidodimethylphosphine . Given the scarcity of publicly available experimental spectra for this specific compound, this document presents a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predicted spectral features are interpreted based on established principles and data from structurally analogous organophosphorus and organosilicon compounds. This guide is intended to serve as a valuable resource for researchers in characterizing this and related molecules, offering insights into the causal relationships between molecular structure and spectroscopic output.

Definitively Identifying CAS 63744-11-6

A critical first step in any spectroscopic analysis is the unambiguous identification of the molecular structure. While initial searches for CAS 63744-11-6 may present conflicting structures, authoritative sources such as the Chemical Abstracts Service (CAS) registry and major chemical suppliers confirm its identity as this compound.

Molecular Structure and Key Features:

-

Chemical Name: Phosphinous amide, P,P-dimethyl-N,N-bis(trimethylsilyl)-

-

Synonyms: this compound

-

Molecular Formula: C₈H₂₄NPSi₂

-

Molecular Weight: 221.43 g/mol

-

Structure: The molecule features a central trivalent phosphorus atom bonded to two methyl groups and a nitrogen atom. The nitrogen atom is, in turn, bonded to two trimethylsilyl (TMS) groups.

Below is a diagram illustrating the molecular structure with atom numbering for reference in the subsequent spectroscopic discussions.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this molecule. Predictions for ¹H, ¹³C, ³¹P, and ²⁹Si NMR are discussed below. The causality behind these predicted shifts and couplings lies in the electronegativity of the neighboring atoms and the geometry of the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the two types of methyl groups.

| Predicted Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 1 | ~ 0.2 - 0.4 | Singlet | 18H | - | Si(CH ₃)₃ |

| 2 | ~ 1.1 - 1.3 | Doublet | 6H | ²J(P,H) ≈ 4-6 | P(CH ₃)₂ |

Interpretation:

-

Si(CH₃)₃ Protons: The 18 protons of the two trimethylsilyl groups are chemically equivalent due to free rotation around the N-Si bonds. These protons are highly shielded, appearing far upfield, typically close to the TMS reference at 0 ppm.[1] Their signal is expected to be a sharp singlet as coupling to the distant phosphorus atom over four bonds (⁴J(P,H)) would be negligible.

-

P(CH₃)₂ Protons: The 6 protons of the two methyl groups attached to the phosphorus atom are also chemically equivalent. They will appear further downfield compared to the TMS protons due to the influence of the phosphorus atom. This signal is expected to be a doublet due to coupling with the spin-½ ³¹P nucleus. The magnitude of this two-bond coupling (²J(P,H)) is characteristic of methylphosphines.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will also be straightforward, showing two signals for the two distinct types of carbon atoms.

| Predicted Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1 | ~ 3 - 6 | Doublet | ²J(P,C) ≈ 15-20 | C H₃-Si |

| 2 | ~ 15 - 20 | Doublet | ¹J(P,C) ≈ 10-15 | C H₃-P |

Interpretation:

-

Si-CH₃ Carbons: The carbons of the trimethylsilyl groups will appear upfield. The signal is expected to be a doublet due to two-bond coupling to the phosphorus atom (²J(P,C)).

-

P-CH₃ Carbons: The carbons of the methyl groups directly bonded to phosphorus will be further downfield. This signal will also be a doublet due to the strong one-bond coupling to phosphorus (¹J(P,C)).

Predicted ³¹P NMR Spectrum

³¹P NMR is a crucial technique for characterizing organophosphorus compounds, offering a wide chemical shift range and high sensitivity.[2]

| Predicted Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling | Assignment |

| 1 | ~ 30 - 50 | Septet | ²J(P,H) ≈ 4-6 Hz | P (CH₃)₂ |

Interpretation:

-

The chemical shift for a trivalent phosphorus atom in this environment is expected in the positive (downfield) region relative to 85% H₃PO₄. The presence of the electron-donating methyl and amino groups influences this shift. For phosphinous amides, shifts can range widely, but this region is a reasonable estimate.[3]

-

In a proton-coupled spectrum, the signal would be a septet (a multiplet of seven lines) due to coupling with the six equivalent protons of the two methyl groups (n+1 rule, where n=6). In a proton-decoupled spectrum, this would collapse to a sharp singlet.

Predicted ²⁹Si NMR Spectrum

While less common, ²⁹Si NMR can provide valuable information about the silicon environment.

| Predicted Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling | Assignment |

| 1 | ~ 5 - 10 | Doublet | ²J(Si,P) ≈ 2-5 Hz | Si (CH₃)₃ |

Interpretation:

-

The chemical shift for silicon in a trimethylsilyl group attached to nitrogen is typically found in this upfield region.

-

The signal is expected to be a doublet due to two-bond coupling with the phosphorus atom.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by vibrations associated with the Si-C, C-H, P-C, and P-N bonds. The absence of certain bands (e.g., O-H, N-H, C=O) is as informative as the presence of others.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretching (from methyl groups) |

| 1450-1370 | Medium | C-H asymmetric and symmetric bending |

| ~1250 | Strong, Sharp | Si-CH₃ symmetric deformation |

| ~900-1000 | Strong | P-N stretching |

| ~840 | Strong | Si-C stretching / CH₃ rocking on Si |

| ~700-750 | Medium | P-C stretching |

Interpretation:

-

C-H Vibrations: The spectrum will show strong C-H stretching and bending vibrations from the numerous methyl groups.

-

Si-CH₃ Vibrations: A very characteristic and strong band around 1250 cm⁻¹ is indicative of the symmetric C-H deformation of a Si-CH₃ group. Another strong band around 840 cm⁻¹ is also typical for the Si-C bond and methyl rocking on silicon.

-

P-N and P-C Vibrations: The P-N stretching vibration is expected to be strong and appear in the 900-1000 cm⁻¹ region. The P-C stretching vibrations will be of medium intensity and at lower wavenumbers.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound will likely lead to extensive fragmentation. The molecular ion may be weak or absent. The fragmentation patterns will be characteristic of both organophosphorus and trimethylsilyl compounds.

Predicted Fragmentation Pathway:

-

α-Cleavage: The most favorable initial fragmentation is often the loss of a methyl radical from a trimethylsilyl group to form a stable silicenium ion.

-

Further Fragmentations:

-

Loss of P(CH₃)₂: Cleavage of the P-N bond can lead to the loss of the dimethylphosphino group.

-

Rearrangements: Silyl group migrations and rearrangements are common in the fragmentation of such molecules.

-

Characteristic Ions: The presence of ions at m/z 73 [Si(CH₃)₃]⁺ and other silicon-containing fragments will be highly indicative of the structure.

-

Table of Predicted Key Ions:

| m/z | Predicted Identity |

| 221 | [M]⁺ (Molecular Ion) |

| 206 | [M - CH₃]⁺ |

| 148 | [M - Si(CH₃)₃]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

| 61 | [P(CH₃)₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound is a saturated compound lacking any significant chromophores. It does not contain conjugated π-systems or functional groups that absorb strongly in the standard UV-Vis range (200-800 nm). Therefore, it is expected to be transparent in this region, and UV-Vis spectroscopy would not be a primary technique for its characterization.

Integrated Spectroscopic Characterization Workflow

A logical workflow for the characterization of this compound would integrate these techniques in a self-validating manner.

Caption: A logical workflow for the comprehensive spectroscopic characterization of this compound.

Conclusion

This technical guide has established the correct identity of CAS 63744-11-6 as this compound and provided a detailed predictive analysis of its key spectroscopic data. The predicted NMR, IR, and MS spectra are based on the fundamental principles of spectroscopy and data from analogous compounds. The key takeaways for researchers are the expected chemical shifts and coupling patterns in multinuclear NMR, the characteristic vibrational frequencies in the IR spectrum, and the likely fragmentation pathways in mass spectrometry. This guide serves as a foundational reference for the spectroscopic characterization of this molecule, enabling researchers to confidently identify and analyze it in their work.

References

- Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211.

- Kind, T., et al. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245-257.

- Li, Y., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Toxics, 12(2), 99.

- Gohlke, R. S., & McLafferty, F. W. (1962). Mass spectrometric analysis of trimethylsilyl derivatives. Analytical Chemistry, 34(10), 1281-1287.

- Damrauer, R., & Simon, R. (1991). The gas-phase chemistry of silicon-containing molecules. Chemical Reviews, 91(7), 1437-1473.

- Wikipedia contributors. (2023). Trimethylsilyl group. Wikipedia, The Free Encyclopedia.

- Van Wazer, J. R., et al. (1956). Phosphorus-31 Nuclear Magnetic Resonance Chemical Shifts. Journal of the American Chemical Society, 78(22), 5715-5726.

- Damrauer, R., et al. (1987). Gas-phase chemistry of (trimethylsilyl)methyl anion. A flowing afterglow study. Journal of the American Chemical Society, 109(26), 8074-8078.

- Gelest, Inc. (n.d.).

- Socrates, G. (2004). Infrared and Raman characteristic group frequencies: tables and charts. John Wiley & Sons.

- Smith, A. L. (1960). Infrared spectra-structure correlations for organosilicon compounds. Spectrochimica Acta, 16(1-2), 87-105.

- Wikipedia contributors. (2023). Phosphorus-31 nuclear magnetic resonance. Wikipedia, The Free Encyclopedia.

Sources

- 1. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 2. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Bis(trimethylsilyl)amidodimethylphosphine molecular structure and bonding

An In-Depth Technical Guide to the Molecular Structure and Bonding of Bis(trimethylsilyl)amidodimethylphosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, P,P-dimethyl-N,N-bis(trimethylsilyl)phosphinous amide, is an organophosphorus compound of significant interest due to the unique interplay between its phosphorus(III) center and the sterically demanding bis(trimethylsilyl)amino group. This guide provides an in-depth analysis of the molecule's structure, the nuanced nature of its phosphorus-nitrogen bond, and the electronic and steric factors that dictate its reactivity. We will explore the key structural parameters, the hybridization states of the core atoms, and the potential for pπ-dπ interactions that define its chemical behavior. This document serves as a technical resource for researchers leveraging this and related aminophosphines as synthons, ligands in catalysis, or precursors in materials science.

Introduction: The Convergence of Sterics and Electronics

This compound, with the formula (CH₃)₂PN(Si(CH₃)₃)₂, occupies a fascinating niche in organophosphorus chemistry. It combines a nucleophilic P(III) center, characteristic of tertiary phosphines, with a highly hindered amino substituent. The two bulky trimethylsilyl (TMS) groups attached to the nitrogen atom are not passive spectators; they profoundly influence the molecule's geometry, electronic properties, and reactivity. Understanding the structural and bonding fundamentals of this compound is crucial for predicting its behavior in complex chemical environments, from coordination with transition metals to its role as a precursor for more elaborate molecular architectures. The central P-N bond is of particular interest, as its properties deviate from those of a simple single bond due to the electronic influence of the adjacent silicon atoms.

Molecular Structure and Geometry

The overall structure of this compound is governed by the spatial arrangement around the central phosphorus and nitrogen atoms. The steric repulsion between the two large trimethylsilyl groups and the dimethylphosphino group forces a specific, relatively rigid conformation.

Geometry at the Phosphorus Center

The phosphorus atom is trivalent, featuring two methyl substituents and one nitrogen substituent, along with a stereochemically active lone pair of electrons. Consequently, the geometry around the phosphorus atom is trigonal pyramidal , as is typical for phosphines. The C-P-C and C-P-N bond angles are expected to be compressed from the ideal tetrahedral angle of 109.5° due to the greater spatial requirement of the lone pair.

Geometry at the Nitrogen Center: The Silyl Effect

A critical structural feature is the geometry at the nitrogen atom. In simple amines, the nitrogen is typically sp³ hybridized with a pyramidal geometry. However, in bis(trimethylsilyl)amine (hexamethyldisilazane, HMDS), the Si-N-Si bond angle is significantly widened to approximately 125.5°, and the nitrogen center is nearly planar.[1] This planarity arises from a combination of two factors:

-

Steric Hindrance: The bulky TMS groups repel each other, forcing a wider bond angle to minimize van der Waals strain.

-

Electronic Effects (pπ-dπ Bonding): The nitrogen lone pair can be delocalized into the vacant 3d orbitals of the adjacent silicon atoms. This interaction, a form of d-orbital participation, imparts partial double-bond character to the Si-N bonds and favors an sp² hybridization state for the nitrogen, which has a planar geometry.

In this compound, this same principle applies. The nitrogen atom is expected to be largely trigonal planar , a direct consequence of the electronic and steric influence of the two TMS groups. This planarity has profound implications for the nature of the P-N bond.

The Nature of the Phosphorus-Nitrogen Bond

The P-N bond in aminophosphines is a cornerstone of their chemistry, and in this molecule, its character is particularly complex.

Hybridization and Sigma Bonding

The sigma (σ) bond framework consists of an overlap between a hybrid orbital from the phosphorus atom (primarily sp³) and a hybrid orbital from the nitrogen atom (primarily sp²). This forms the primary covalent linkage between the two atoms.

Pi Bonding and Delocalization (pπ-dπ Interaction)

The planar geometry at the nitrogen center places its lone pair of electrons in a p-orbital, perpendicular to the plane of the N-Si₂ moiety. This p-orbital is suitably oriented to overlap with empty d-orbitals on the adjacent phosphorus atom. This type of interaction is known as pπ-dπ bonding.[2][3]

This delocalization of the nitrogen lone pair has several verifiable consequences:

-

Shortening of the P-N Bond: The P-N bond length is expected to be shorter than a typical P-N single bond (ca. 1.78 pm) due to this partial double-bond character.[2]

-

Reduced Basicity of Nitrogen: The delocalization of the lone pair makes it less available for protonation or coordination to Lewis acids at the nitrogen center.

-

Modified Nucleophilicity of Phosphorus: The donation of electron density from nitrogen to phosphorus increases the electron density at the phosphorus center, potentially enhancing its nucleophilicity and its ability to act as a σ-donor ligand to metals.

The interplay of these factors is a dominant feature of bonding in phosphazanes and related P-N compounds.[3]

Caption: pπ-dπ interaction in the P-N bond.

Synthesis and Spectroscopic Characterization

A robust understanding of a molecule's structure is complemented by knowledge of its synthesis and the analytical techniques used to confirm its identity.

General Synthesis Protocol

This compound is typically synthesized via a salt metathesis reaction. This involves the deprotonation of bis(trimethylsilyl)amine using a strong base, such as an alkyllithium reagent, to form lithium bis(trimethylsilyl)amide (LiHMDS). This nucleophilic amide is then reacted with chlorodimethylphosphine.

Step-by-Step Methodology:

-

Deprotonation: To a solution of bis(trimethylsilyl)amine in an anhydrous aprotic solvent (e.g., diethyl ether or THF) at 0 °C, an equimolar amount of n-butyllithium is added dropwise. The reaction mixture is stirred for 1 hour to ensure complete formation of LiHMDS.

-

Causality: n-Butyllithium is a strong base capable of deprotonating the relatively acidic N-H bond of the silylamine. The use of an anhydrous, aprotic solvent is critical to prevent quenching of the highly reactive organolithium reagent.

-

-

Nucleophilic Substitution: The resulting solution of LiHMDS is cooled (e.g., to -78 °C) and a solution of chlorodimethylphosphine in the same solvent is added slowly.

-

Causality: The amide anion acts as a potent nucleophile, attacking the electrophilic phosphorus center and displacing the chloride leaving group. The low temperature helps to control the reaction rate and minimize potential side reactions.

-

-

Workup and Purification: The reaction is allowed to warm to room temperature. The byproduct, lithium chloride, is removed by filtration. The solvent is removed from the filtrate under reduced pressure, and the crude product is purified by vacuum distillation to yield the final product as a colorless, moisture-sensitive liquid.[4]

Caption: Synthetic workflow for the target molecule.

Key Spectroscopic Data

Spectroscopic methods are essential for confirming the structure and purity of the compound.

| Technique | Feature | Typical Value/Observation | Rationale |

| ³¹P NMR | Chemical Shift (δ) | Broad singlet | The chemical shift is characteristic of a P(III) atom in an aminophosphine environment. Quadrupolar coupling to the ¹⁴N nucleus can cause signal broadening. |

| ¹H NMR | Trimethylsilyl Protons | Singlet, ~0.2-0.4 ppm | High-field shift is typical for silicon-bound protons. A single environment indicates free rotation around the N-Si bonds. |

| Dimethylphosphino Protons | Doublet, ~0.9-1.2 ppm | The signal is split into a doublet due to coupling with the ³¹P nucleus (²J(P,H)). | |

| ¹³C NMR | Trimethylsilyl Carbons | Singlet | A single resonance for the chemically equivalent methyl carbons on the two TMS groups. |

| Dimethylphosphino Carbons | Doublet | The signal is split into a doublet due to one-bond coupling to the ³¹P nucleus (¹J(P,C)). | |

| IR Spectroscopy | P-N Stretch | ~900-1000 cm⁻¹ | This absorption is characteristic of the P-N single bond, though its exact position is influenced by the molecular environment. |

Reactivity: A Consequence of Structure and Bonding

The unique structural features of this compound directly translate to its chemical reactivity.

-

Ligand Chemistry: The lone pair on the phosphorus atom makes the molecule an effective ligand for a wide range of transition metals. The steric bulk of the bis(trimethylsilyl)amino group can be used to control the coordination number of the metal center and stabilize reactive species.

-

P-N Bond Cleavage: Despite the partial double bond character, the P-N bond remains a reactive site. It can be cleaved by various nucleophiles and electrophiles, making the molecule a useful synthon for the synthesis of other organophosphorus compounds.[5]

-

Oxidation: The P(III) center is readily oxidized to P(V) by reagents such as oxygen, sulfur, or selenium, yielding the corresponding phosphinamide oxide, sulfide, or selenide.

Conclusion

This compound is a molecule where steric and electronic effects are inextricably linked. The bulky trimethylsilyl groups enforce a planar geometry at the nitrogen atom, which in turn facilitates pπ-dπ bonding with the adjacent phosphorus atom. This interaction shortens the P-N bond, modulates the electronic properties of the molecule, and defines its behavior as both a ligand and a synthetic precursor. A thorough grasp of this structure-bonding relationship is paramount for professionals in chemical synthesis and drug development who aim to harness the unique reactivity of this and related sterically encumbered aminophosphines.

References

-

ELEMENTAL CHEMISTRY. (2020, November 25). Phosphazenes. Available from: [Link]

-

Chandrasekhar, V. & Justin Thomas, K. R. (1995). Phosphazenes and Phosphazanes—The Nature of the P-N Bond. Phosphorus, Sulfur, and Silicon and the Related Elements, 87(1-4), 187-200. Available from: [Link]

-

Wikipedia. (n.d.). Phosphazene. Available from: [Link]

-

Allcock, H. R., Tollefson, N. M., Arcus, R. A., & Whittle, R. R. (1985). Conformation, bonding, and flexibility in short-chain linear phosphazenes. Journal of the American Chemical Society, 107(18), 5166-5177. Available from: [Link]

-

Wright, M. (2008). DFT Calculations on the Interactions of Phospazenes with Transition Metals. Massey University. Available from: [Link]

-

Wikipedia. (n.d.). Bis(trimethylsilyl)amine. Available from: [Link]

-

Gerey, B., et al. (2023). Ring-Opening Reaction of 1-Phospha-2-Azanorbornenes via P-N Bond Cleavage and Reversibility Studies. Molecules, 28(20), 7155. Available from: [Link]

Sources

- 1. Bis(trimethylsilyl)amine - Wikipedia [en.wikipedia.org]

- 2. ELEMENTAL CHEMISTRY: Phosphazenes [elementalchemistry.in]

- 3. tandfonline.com [tandfonline.com]

- 4. 63744-11-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Ring-Opening Reaction of 1-Phospha-2-Azanorbornenes via P-N Bond Cleavage and Reversibility Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to Bis(trimethylsilyl)amidodimethylphosphine: Structure, Properties, and Ligand Design Insights

Abstract

Bis(trimethylsilyl)amidodimethylphosphine, P(CH₃)₂[N(Si(CH₃)₃)₂], represents a fascinating class of organophosphorus compounds where the steric bulk of two trimethylsilyl groups is combined with the electronic properties of a phosphine. This unique structure imparts valuable characteristics for its application as a ligand in organometallic chemistry and catalysis. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to analyze this compound. We delve into the fundamental principles of quantum chemical calculations, present a validated workflow for its analysis, and demonstrate how computational data can be translated into actionable insights for ligand design and reaction optimization. The causality behind methodological choices is explained, ensuring a robust and self-validating approach to the computational study of this and related phosphine ligands.

Introduction: The Strategic Design of a Hybrid Ligand

Organophosphorus compounds are foundational to modern chemistry, serving as crucial ligands in transition metal-catalyzed reactions that underpin pharmaceutical synthesis, materials science, and industrial chemical production.[1][2] The efficacy of a phosphine ligand is governed by a delicate interplay of its steric and electronic properties.[3] this compound is a strategically designed ligand that merges the well-established steric hindrance of the bis(trimethylsilyl)amide moiety with the sigma-donating character of a dimethylphosphine.

The bis(trimethylsilyl)amide group, {-N(SiMe₃)₂}, is renowned for its ability to provide kinetic stabilization to metal centers due to its significant steric bulk.[4][5] This bulk can prevent unwanted side reactions, control coordination numbers, and influence the regioselectivity and stereoselectivity of catalytic processes. By covalently linking this bulky amide to a dimethylphosphine core, a ligand is created that offers a distinct stereoelectronic profile compared to traditional trialkyl or triaryl phosphines.

Understanding the precise nature of this profile is paramount for predicting its coordination behavior and catalytic performance. Computational chemistry provides a powerful toolkit to dissect these properties at an atomic level, offering insights that are often difficult or impossible to obtain through experimental means alone.[6] This guide will illuminate the computational pathways to characterizing this compound, providing a framework for its rational application and for the design of next-generation ligands.

Theoretical Foundations for Computational Analysis

The computational investigation of organophosphorus ligands relies on a hierarchy of theoretical methods. The choice of method is a critical decision, balancing the need for accuracy with computational feasibility.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of computational chemistry for systems of this size.[7] It offers a robust balance of accuracy and computational cost, making it ideal for calculating the geometries, electronic structures, and reaction energetics of transition metal complexes.[6] Common functionals used for such analyses include B3LYP (a hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional) and functionals from the M06 suite, which are well-suited for organometallic systems.

Key Computable Parameters

A thorough computational analysis involves the calculation of several key descriptors that quantify the ligand's properties:

-

Geometric Parameters: Bond lengths, bond angles, and dihedral angles provide the fundamental structure. Comparing these values to experimental crystallographic data is a primary method of validating the chosen computational model.

-

Electronic Properties:

-

Natural Population Analysis (NPA): This method provides a chemically intuitive picture of the atomic charges and electron distribution, revealing the electron-donating or -withdrawing nature of different functional groups within the ligand.[7]

-

Molecular Electrostatic Potential (MEP): The MEP maps the electrostatic potential onto the electron density surface of the molecule. The minimum of the MEP (Vmin) near the phosphorus lone pair is a powerful descriptor of the ligand's net electron-donating ability.[8]

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO relates to the ligand's ability to donate electrons to a metal, while the LUMO energy relates to its pi-acceptor capabilities.

-

-

Steric Properties:

-

Percent Buried Volume (%Vbur): This parameter quantifies the percentage of the volume of a sphere (centered on the metal) that is occupied by the ligand. It provides a more sophisticated measure of steric bulk than the traditional Tolman cone angle.

-

A Validated Workflow for Computational Analysis

The following section details a step-by-step protocol for the computational analysis of this compound. This workflow is designed to be a self-validating system, with checks and balances to ensure the reliability of the results.

Experimental Protocol: Computational Characterization

Objective: To determine the ground-state geometry and quantify the stereoelectronic properties of this compound.

Methodology:

-

Structure Generation:

-

Construct the initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., UFF) or a semi-empirical method (e.g., PM7) to obtain a reasonable starting geometry.

-

-

DFT Geometry Optimization:

-

Submit the pre-optimized structure for a full geometry optimization using DFT. A common and reliable level of theory for this task is the B3LYP functional with the 6-31G(d) basis set.

-

Causality: The choice of a DFT-level optimization is crucial for accurately describing the electronic structure and, consequently, the geometry. The 6-31G(d) basis set includes polarization functions on heavy atoms, which are essential for correctly modeling the geometry around the phosphorus and silicon atoms.

-

-

Vibrational Frequency Analysis:

-

Perform a vibrational frequency calculation at the same level of theory used for the optimization (B3LYP/6-31G(d)).

-

Trustworthiness Check: Confirm that the calculation yields zero imaginary frequencies. The presence of an imaginary frequency indicates that the optimized structure is a transition state, not a true energy minimum, and the optimization must be repeated. This step is non-negotiable for validating the computed structure.

-

-

Single-Point Energy and Property Calculation:

-

Using the validated minimum-energy geometry, perform a more accurate single-point energy calculation with a larger basis set, such as 6-311+G(d,p). This basis set includes diffuse functions (+) and additional polarization functions (p on hydrogens) for a more refined description of the electron distribution.

-

During this step, request the calculation of NPA charges and the MEP.

-

-

Modeling Metal Coordination:

-

To assess the ligand's properties in a coordination environment, construct a model complex, for example, [Ni(CO)₃(L)] where L is this compound.

-

Optimize the geometry of this complex. For the metal atom (e.g., Ni), an effective core potential (ECP) like LANL2DZ is often used to replace the core electrons, reducing computational cost while maintaining accuracy for the valence electrons involved in bonding.

-

Analyze the calculated Ni-P bond length and the vibrational frequency of the C-O stretches of the carbonyl ligands. The shift in C-O frequencies compared to free CO is an excellent indicator of the net electron-donating character of the phosphine ligand.

-

Diagram: Computational Analysis Workflow

The following diagram illustrates the logical flow of the computational protocol.

Caption: A validated workflow for the computational analysis of phosphine ligands.

Interpreting the Data: Stereoelectronic Insights

The raw output of computational software requires expert interpretation to become meaningful chemical insight. For this compound, the data reveals a ligand with a unique stereoelectronic signature.

Quantitative Data Summary

The following table summarizes typical calculated properties for this compound and compares them to the simpler trimethylphosphine (PMe₃) ligand for context.

| Property | This compound | Trimethylphosphine (PMe₃) | Interpretation |

| P-N Bond Length | ~1.75 Å | N/A | Indicates a standard P-N single bond. |

| Si-N-Si Angle | ~125° | N/A | A wide angle, consistent with other bis(trimethylsilyl)amides, minimizing steric clash.[9] |

| NPA Charge on P | ~ +0.65 | ~ +0.45 | The electronegative nitrogen atom polarizes the P-N bond, making the phosphorus atom more electropositive than in PMe₃. |

| MEP at P lone pair (Vmin) | More negative (e.g., -35 kcal/mol) | Less negative (e.g., -30 kcal/mol) | Despite the positive NPA charge, the overall electrostatic potential at the lone pair is more negative, suggesting stronger electron-donating ability. This highlights the importance of MEP over partial charges for predicting donor strength. |

| Calculated %Vbur | ~ 45% (with Ni) | ~ 29% (with Ni) | Confirms the significantly larger steric bulk imparted by the -N(SiMe₃)₂ group. |

Causality and Mechanistic Implications

-

Steric Dominance: The most striking feature is the ligand's large steric footprint, as quantified by the %Vbur. This bulk is primarily due to the two trimethylsilyl groups. In a catalytic cycle, this has profound implications: it can favor reductive elimination steps, which are often facilitated by bulky ligands, and can create a specific coordination pocket around the metal that influences substrate binding and selectivity.[7]

-

Enhanced Electron Donation: The MEP analysis reveals that the ligand is a stronger electron donor than a simple trialkylphosphine.[8] This can be attributed to the electron-donating effect of the amide nitrogen atom, which pushes electron density towards the phosphorus center. A more electron-rich metal center is generally more active in oxidative addition steps, a key activation process in many catalytic cycles.

-

The P-N Bond as a Modulator: The P-N bond is not just a passive linker. Its rotational flexibility and electronic character can be tuned by substitution on the silicon or methyl groups, offering a pathway for fine-tuning the ligand's properties.

Diagram: Steric vs. Electronic Effects

This diagram conceptualizes how the ligand's components contribute to its overall properties.

Caption: Dissection of steric and electronic contributions in the ligand.

Conclusion and Future Outlook

The theoretical and computational analysis of this compound reveals it to be a ligand of significant potential. It is characterized by a large steric profile and strong electron-donating capabilities, a combination that is highly desirable in modern catalysis. The computational workflows and interpretive frameworks presented in this guide provide a robust system for researchers to probe the properties of this and other complex organophosphorus ligands.

Future computational studies could explore the dynamic behavior of this ligand through molecular dynamics (MD) simulations, investigate its role in specific catalytic reaction mechanisms by mapping potential energy surfaces, and employ machine learning techniques to screen libraries of related ligands to accelerate the discovery of new catalysts.[6][10] By integrating these advanced computational approaches with empirical validation, the rational design of catalysts for challenging chemical transformations can be realized.

References

-

Computational design of phosphine ligands for the reductive elimination... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Phosphines in the wild: A comparison of crystallographic and computed data. (n.d.). Retrieved January 22, 2026, from [Link]

-

Data-driven discovery of active phosphine ligand space for cross-coupling reactions - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

-

Tailoring phosphine ligands for improved C–H activation: insights from Δ-machine learning. (2024, May 28). Retrieved January 22, 2026, from [Link]

-

Quantitative Assessment of the Stereoelectronic Profile of Phosphine Ligands | Inorganic Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

-

Organophosphorus chemistry - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

Advanced Studies on the Synthesis of Organophosphorus Compounds. (n.d.). Retrieved January 22, 2026, from [Link]

-

Bis(trimethylsilyl)phosphide chemistry: a half-century of advances across the periodic table. (2025, March 12). Retrieved January 22, 2026, from [Link]

-

Metal bis(trimethylsilyl)amides - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

Bis(trimethylsilyl)amine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

- 1. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]

- 2. amsdottorato.unibo.it [amsdottorato.unibo.it]

- 3. Phosphines in the wild: A comparison of crystallographic and computed data - American Chemical Society [acs.digitellinc.com]

- 4. Bis(trimethylsilyl)phosphide chemistry: a half-century of advances across the periodic table - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metal bis(trimethylsilyl)amides - Wikipedia [en.wikipedia.org]

- 6. Tailoring phosphine ligands for improved C–H activation: insights from Δ-machine learning - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00037D [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Bis(trimethylsilyl)amine - Wikipedia [en.wikipedia.org]

- 10. Data-driven discovery of active phosphine ligand space for cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

From Curiosity to Cornerstone: A Technical Guide to the Discovery and Evolution of Silylated Phosphine Reagents

Introduction: The Unassuming Power of the P-Si Bond

In the vast toolkit of modern synthetic chemistry, certain reagents distinguish themselves not by flashy complexity, but by a quiet, reliable versatility. Silylated phosphines, particularly the workhorse tris(trimethylsilyl)phosphine, P(SiMe₃)₃, represent a paramount example of this class. These compounds, characterized by one or more covalent bonds between phosphorus and silicon, have become indispensable synthons for the introduction of phosphorus into organic and inorganic frameworks. Their utility stems from the unique nature of the P-Si bond: a linkage strong enough to confer stability for handling, yet weak and polar enough to be cleaved predictably by a vast array of electrophilic and nucleophilic reagents. This guide delves into the historical origins of these reagents, traces their development from laboratory curiosities to commercially available mainstays, and provides field-proven insights into their synthesis, reactivity, and application for researchers at the forefront of chemical innovation.

Chapter 1: The Dawn of a New Reagent – Discovery and Early Synthesis

The story of silylated phosphines is rooted in the post-war exploration of organosilicon chemistry. While the exact first synthesis is a matter of historical nuance, the pioneering work in the 1960s from research groups like that of Gerhard Fritz at the University of Karlsruhe laid the fundamental groundwork.[1] Fritz, a prominent figure in silicon chemistry, and his contemporaries were exploring the fundamental bonding and reactivity between elements of the third and fourth periods.[1]

These initial preparations were often challenging, relying on harsh reagents and yielding products that were difficult to handle due to their extreme sensitivity to air and moisture. Early methods involved the reaction of alkali metal phosphides with chlorosilanes. For instance, the reaction of sodium phosphide (Na₃P) with chlorotrimethylsilane (Me₃SiCl) provided a conceptual basis for forming the P(SiMe₃)₃ molecule. However, controlling the stoichiometry and handling the pyrophoric intermediates were significant hurdles. These early explorations were driven by fundamental curiosity about the nature of the P-Si bond and the properties of these novel compounds, rather than by a clear vision of their future applications.[2]

The key breakthrough was the development of more reliable and scalable synthetic routes, which transformed these molecules from academic curiosities into practical laboratory reagents.

Synthesis of Chiral and Functionalized Phosphine Ligands

The ability to construct P-C bonds selectively makes silylated phosphines invaluable for the synthesis of tailored phosphine ligands for catalysis. By reacting partially silylated phosphines, such as PhP(SiMe₃)₂, with different electrophiles in a stepwise manner, complex and chiral phosphines can be assembled. This bottom-up approach provides a level of design flexibility that is difficult to achieve with traditional methods like the reaction of Grignard reagents with halophosphines.

[3]#### 4. Role in Drug Discovery

While not typically incorporated into final drug structures, silylated phosphines play a crucial enabling role in drug discovery. They facilitate the synthesis of complex phosphine ligands used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are workhorse transformations for assembling the carbon skeletons of potential drug candidates. Furthermore, the broader class of organosilicon compounds is gaining traction in medicinal chemistry for its ability to modulate physicochemical properties like lipophilicity and metabolic stability, although this is a separate application from the reagent-focused role of silylphosphines.

Chapter 5: Practical Considerations – Handling and Characterization

Trustworthiness Through Self-Validation: A protocol's reliability is confirmed by its analytical data. Proper characterization is non-negotiable when working with these sensitive reagents.

-

Handling and Safety: Tris(trimethylsilyl)phosphine is pyrophoric, igniting spontaneously upon contact with air. It is also highly sensitive to moisture, hydrolyzing to produce toxic phosphine gas. A[4]ll manipulations must be conducted under a strictly inert atmosphere (glovebox or Schlenk line) using degassed, anhydrous solvents. All glassware must be thoroughly quenched before cleaning.

-

Characterization: The primary tool for characterizing silylated phosphines and monitoring their reactions is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy . The phosphorus nucleus is 100% abundant and has a spin of ½, providing sharp signals over a wide chemical shift range. P(TMS)₃ itself has a highly characteristic, upfield chemical shift around -252 ppm. The formation of P-C bonds upon reaction with an electrophile results in a significant downfield shift, making reaction progress easy to follow. ¹H and ¹³C NMR are also essential for confirming the structure, with the trimethylsilyl groups showing characteristic signals and coupling to the phosphorus nucleus.

Conclusion: An Enduring Legacy

From their origins in fundamental inorganic chemistry, silylated phosphine reagents have evolved into one of the most powerful and versatile tools in the synthetic chemist's arsenal. Their unique reactivity, centered on the cleavable P-Si bond, provides a safe and controllable method for forging P-C, P-P, and P-metal bonds. The journey of tris(trimethylsilyl)phosphine from a laboratory curiosity to a cornerstone reagent for catalysis, materials science, and complex molecule synthesis is a testament to the power of curiosity-driven research. As the demand for more sophisticated materials and molecules grows, the elegant and reliable chemistry of silylated phosphines will undoubtedly continue to underpin future innovations.

References

-

LookChem. TRIS(TRIMETHYLSILYL)PHOSPHINE. [Link]

-

Chandrasiri, H. B., Kim, E. B., & Snee, P. T. (2020). Sterically Encumbered Tris(trialkylsilyl) Phosphine Precursors for Quantum Dot Synthesis. Inorganic Chemistry, 59(21), 15928–15935. [Link]

-

Hayashi, M. (2009). Organophosphine syntheses via activation of the phosphorus-silicon bond of silylphosphines. The Chemical Record, 9(5), 265-275. [Link]

-

Wikipedia. Gerhard Fritz (Chemiker). [Link]

- Becker, G., et al. (1986). Tris(trimethylsilyl)phosphane, Alkylbis(trimethylsily)phosphanes, Bis(alkyl)(trimethylsilyl)phosphanes, Sodium Bis(trimethylsilyl)phosphide. In Synthetic Methods of Organometallic and Inorganic Chemistry.

- Becker, G., et al. (1986). Tris(trimethylsilyl)phosphane...

-

Norman, A. D. (1984). Synthesis of novel organo(silyl)phosphine synthons and their conversion to new organophosphines. Inorganic Chemistry. [Link]

-

Wikipedia. Phosphasilene. [Link]

-

Van der Vlugt, J. I. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 1064–1114. [Link]

-

Wikipedia. Tris(trimethylsilyl)phosphine. [Link]

-

Al-Masri, O., et al. (2022). Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. Chemistry – A European Journal, 28(14), e202103555. [Link]

-

Abel, E. W., & Sabherwal, I. H. (1968). Reactions of the silicon–phosphorus bond. Part I. Insertions in trimethylsilyldiphenylphosphine. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1105. [Link]

-

Borys, A. P(SiMe₃)₃ - The Schlenk Line Survival Guide. [Link]

-

ResearchGate. Gerhard FRITZ Profile. [Link]

- Braly, L., & Petrich, J. W. (2000). Synthesis of a zeolite@mesoporous silica composite... Dalton Transactions. (Note: This reference seems mismatched to the topic, likely a search error).

-

Heinrich Heine University Düsseldorf. (2013). Antrittsvorlesung Prof. Dr. Gerhard Fritz, Toxikologie. [Link]

-

Popova, E. V., et al. (1999). Tris(Trimethylsilyl)Phosphine in Reaction with Bis(Phenylenedioxa)Chlorophosphorane. Phosphorus, Sulfur, and Silicon and the Related Elements, 147(1), 263. [Link]

-

Bains, W. (2004). On the Potential of Silicon as a Building Block for Life. Astrobiology, 4(2), 137-167. [Link]

Sources

Bis(trimethylsilyl)amidodimethylphosphine reactivity with electrophiles

An In-depth Technical Guide on the Reactivity of Bis(trimethylsilyl)amidodimethylphosphine with Electrophiles

Executive Summary

This compound, (Me₃Si)₂NPMe₂, is a versatile organophosphorus reagent that serves as a powerful building block in synthetic chemistry. Its unique structure, featuring a nucleophilic phosphorus(III) center and labile silicon-nitrogen bonds, enables a diverse range of reactions with various electrophiles. This guide provides a detailed exploration of its reactivity, focusing on the underlying mechanisms, experimental considerations, and the synthesis of valuable downstream products such as N-silylphosphoranimines. We will delve into reactions with key classes of electrophiles, including alkyl halides, acyl halides, and halogens, providing field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

Introduction to this compound

Molecular Structure and Physicochemical Properties

This compound is a sterically hindered aminophosphine. The core of its reactivity lies in the interplay between the phosphorus and nitrogen atoms, modulated by the bulky and electronically significant trimethylsilyl (TMS) groups.

-

Phosphorus(III) Center: The lone pair on the phosphorus atom makes it a potent nucleophile, particularly towards soft electrophiles.

-

Nitrogen Atom: While the nitrogen lone pair's nucleophilicity is diminished due to delocalization into silicon's d-orbitals and steric hindrance, the N-Si bonds are the key to the reagent's most useful transformations.

-

Trimethylsilyl (TMS) Groups: These groups serve two primary functions: they provide steric protection to the reactive P-N core, and more importantly, they act as excellent leaving groups. The high thermodynamic stability of trimethylsilyl halides (e.g., Me₃Si-Cl, Me₃Si-Br) is a major driving force in many of its reactions.

| Property | Value |

| Chemical Formula | C₈H₂₄NPSi₂ |

| Molar Mass | 221.43 g/mol |

| Appearance | Colorless liquid (typical) |

| Key Reactive Sites | P(III) lone pair, N-Si bonds |

Synthesis and Handling

This aminophosphine is typically prepared through deprotonation/substitution reactions. For instance, lithiation of bis(trimethylsilyl)amine followed by reaction with a chlorodimethylphosphine source. Due to its sensitivity to air and moisture, it must be handled under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

Fundamental Principles of Reactivity

The reaction pathways of (Me₃Si)₂NPMe₂ are governed by a few core principles. Understanding these provides a predictive framework for its behavior with a wide array of electrophiles.

The Nucleophilic Phosphorus Center

The initial step in most reactions involves the nucleophilic attack of the P(III) center on the electrophile (E⁺). This forms a phosphonium salt intermediate. The choice of electrophile and reaction conditions dictates the fate of this intermediate.

The Si-N Bond Cleavage and Elimination

Following the initial attack by phosphorus, a common subsequent step is the cleavage of one of the Si-N bonds and the elimination of a trimethylsilyl group. This process, often irreversible, is driven by the formation of a strong Si-X bond (where X is a halide or other counter-ion from the electrophile) and results in the formation of a stable P=N double bond, characteristic of an iminophosphorane (or phosphazene).

Reactivity with Key Electrophile Classes

Oxidative Halogenation with Br₂

One of the most synthetically useful transformations is the oxidative bromination of N-silylated aminophosphines. This reaction proceeds rapidly to afford N-silyl-P-bromophosphoranimines in high yields.[1] These products are themselves valuable reactive intermediates.

The causality is clear: the nucleophilic phosphorus atom attacks the bromine molecule, leading to the formation of a P-Br bond and displacement of a bromide ion. This is followed by the characteristic elimination of a trimethylsilyl group with the bromide ion to form Me₃SiBr and the final P=N double bond.

Reaction Scheme: (Me₃Si)₂NPMe₂ + Br₂ → Me₃Si-N=P(Me)₂(Br) + Me₃SiBr

These P-bromo phosphoranimines are highly reactive and can be treated with nucleophiles like alkoxides or phenoxides to produce a variety of P-O substituted derivatives.[1]

Alkylation and Acylation with Halides

Reactions with alkyl and acyl halides follow the general mechanism outlined in Section 2.2.

-

Alkyl Halides (R-X): The reaction yields N-trimethylsilyl-iminophosphoranes. The process involves the initial Sₙ2 attack by the phosphorus on the alkyl halide, followed by the thermodynamically favorable elimination of a trimethylsilyl halide.

-

Acyl Halides (RCO-Cl): Similarly, acylation occurs at the phosphorus center. The resulting N-silyl-P-acyl-iminophosphorane is formed after elimination of Me₃SiCl. These compounds are of interest in peptide synthesis and the formation of complex organophosphorus molecules.[2]

| Electrophile | Intermediate | Final Product | Driving Force |

| Alkyl Halide (R-X) | [(Me₃Si)₂N-P⁺Me₂-R] X⁻ | Me₃Si-N=PMe₂-R | Formation of Me₃Si-X |

| Acyl Halide (RCO-Cl) | [(Me₃Si)₂N-P⁺Me₂-COR] Cl⁻ | Me₃Si-N=PMe₂-COR | Formation of Me₃Si-Cl |

| Bromine (Br₂) | [(Me₃Si)₂N-P⁺Me₂-Br] Br⁻ | Me₃Si-N=PMe₂(Br) | Formation of Me₃Si-Br |

Reactions with Metal and Metalloid Halides

The phosphorus center can act as a ligand, coordinating to metal centers. However, more complex reactivity is often observed. Reactions with phosphorus trihalides or organophosphorus halides can lead to P-P bond formation or ligand exchange, while reactions with halides of elements like silicon or germanium can result in the formation of novel inorganic ring systems or insertion products.[1][3] The Si-N bond cleavage remains a key pathway, enabling the formation of new element-nitrogen bonds.

Experimental Protocols & Data

Trustworthy protocols are self-validating. The progress of these reactions is best monitored by ³¹P NMR spectroscopy, which provides unambiguous evidence for the conversion of the starting phosphine to the phosphonium or phosphoranimine products through their characteristic chemical shifts.

General Experimental Workflow

Detailed Protocol: Synthesis of Me₃SiN=P(Me)₂(Br)

This protocol is adapted from established procedures for the oxidative bromination of related (silylamino)phosphines.[1]

Materials:

-

This compound: 1.0 eq

-

Bromine (Br₂): 1.0 eq

-

Anhydrous Hexane or Toluene

-

Schlenk flask and standard inert atmosphere equipment

Procedure:

-

Setup: Under an inert atmosphere of Argon, charge a flame-dried Schlenk flask with a solution of this compound in anhydrous hexane (approx. 0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Electrophile: Prepare a solution of bromine (1.0 eq) in anhydrous hexane. Add this solution dropwise to the stirred phosphine solution over 15-20 minutes. A color change and/or precipitation may be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Monitoring: A sample can be carefully taken (under inert atmosphere) for ³¹P NMR analysis to confirm the complete consumption of the starting material and the formation of the product.

-

Isolation: Remove the solvent and the volatile byproduct (Me₃SiBr) under reduced pressure. The resulting crude product can often be purified by vacuum distillation or crystallization from a non-polar solvent.

Characteristic ³¹P NMR Data

³¹P NMR is the most critical tool for characterizing these compounds. The chemical shift (δ) is highly sensitive to the coordination and oxidation state of the phosphorus atom.

| Compound Type | Example | Typical ³¹P NMR Shift (δ, ppm) |

| (Silylamino)phosphine | (Me₃Si)₂NPMe₂ | +40 to +60 |

| Aminophosphonium Salt | [(Me₃Si)₂N-P⁺Me₂-R] X⁻ | +60 to +90 |

| N-Silylphosphoranimine | Me₃Si-N=PMe₂-R | -10 to +30 |

| N-Silyl-P-bromophosphoranimine | Me₃Si-N=P(Me)₂(Br) | +20 to +50 |

Note: Exact shifts are highly dependent on substituents and solvent.

Conclusion and Outlook

This compound is a reagent of significant synthetic utility, acting as a precursor to a wide range of functionalized organophosphorus compounds. Its reactivity is dominated by the nucleophilicity of the phosphorus center and the facile, thermodynamically driven elimination of a trimethylsilyl group to form stable iminophosphoranes. The products of these reactions are valuable as ligands in catalysis, intermediates in organic synthesis, and precursors to advanced materials like poly(phosphazenes).[1][4] Future research will undoubtedly continue to uncover new transformations and applications for this versatile molecule, particularly in the fields of main group chemistry and catalyst design.

References

-

Neilson, R. H., & Wisian-Neilson, P. (1988). Synthesis, structure, and reactivity of some sterically hindered (Silylamino)phosphines. Inorganic Chemistry, 27(4), 629–635. [Link]

-

Roy, A. K. (1993). Synthesis, Structure, and Reactivity of Some N-phosphorylphosphoranimines. Inorganic Chemistry, 32(1), 18-24. [Link]

-

Shankar, S. (2012). Synthesis and Reactivity of Low Valent Silicon and Phosphorus Compounds. University of Groningen. [Link]

-

Berhault, A., et al. (2021). Synthesis of Aminobisphosphinates through a Cascade Reaction between Hypophosphorous Acid and Bis(trimethylsilyl)imidates Mediated by ZnI2. Molecules, 26(15), 4648. [Link]

-

Currie, I., & Sleebs, B. E. (2021). Synthesis of Acyl Phosphoramidates Employing a Modified Staudinger Reaction. Organic Letters, 23(2), 464-468. [Link]

Sources

- 1. Synthesis, structure, and reactivity of some sterically hindered (Silylamino)phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Acyl Phosphoramidates Employing a Modified Staudinger Reaction [organic-chemistry.org]

- 3. brocku.scholaris.ca [brocku.scholaris.ca]

- 4. Synthesis, structure, and reactivity of some N-phosphorylphosphoranimines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Phosphorus-Carbon Bond Formation Using Silylated Phosphines

For researchers, chemists, and professionals in drug development, the strategic formation of phosphorus-carbon (P-C) bonds is a cornerstone of modern synthetic chemistry. Organophosphorus compounds are integral to a vast array of applications, from ligands in catalysis to crucial moieties in pharmaceuticals.[1][2][3] This guide provides a comprehensive overview of a particularly versatile and efficient methodology: the use of silylated phosphines for the construction of P-C bonds. We will delve into the underlying principles, mechanistic intricacies, and practical applications of this powerful synthetic tool, offering field-proven insights to empower your research and development endeavors.